molecular formula C13H13O4- B13446237 (E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate

(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate

Cat. No.: B13446237
M. Wt: 233.24 g/mol
InChI Key: VEYDSHORJUTFLG-UHFFFAOYSA-M
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Description

(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate is an organic compound characterized by its ethoxycarbonyl and phenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate typically involves the esterification of 4-phenylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: 4-Phenylbut-3-enoic acid.

    Reduction: 3-Ethoxycarbonyl-4-phenylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate involves its interaction with various molecular targets, depending on the specific application. In synthetic chemistry, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Phenylbut-3-Enoate: Similar structure but with a methyl ester group instead of an ethoxy group.

    Ethyl 4-Phenylbut-3-Enoate: Similar structure but with an ethyl ester group.

    Propyl 4-Phenylbut-3-Enoate: Similar structure but with a propyl ester group.

Uniqueness

(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C13H13O4-

Molecular Weight

233.24 g/mol

IUPAC Name

3-ethoxycarbonyl-4-phenylbut-3-enoate

InChI

InChI=1S/C13H14O4/c1-2-17-13(16)11(9-12(14)15)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)/p-1

InChI Key

VEYDSHORJUTFLG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)CC(=O)[O-]

Origin of Product

United States

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